molecular formula C11H13N3O4 B11508649 3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one

3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B11508649
M. Wt: 251.24 g/mol
InChI Key: NLUNSBIYOKNFJK-UHFFFAOYSA-N
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Description

3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone ring substituted with a 4-nitrophenylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one typically involves the reaction of 2-amino-1-(4-nitrophenyl)ethanol with electrophilic reagents. One common method includes the use of carbonyldiimidazole as a coupling agent to facilitate the formation of the oxazolidinone ring . The reaction conditions often require an inert atmosphere and moderate temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of 3-{2-[(4-Aminophenyl)amino]ethyl}-1,3-oxazolidin-2-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, derivatives of this compound are investigated for their potential as antimicrobial agents, given the presence of the oxazolidinone ring, which is a known pharmacophore in antibiotics like linezolid.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxazolidinone ring can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(2,4-Dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one
  • 3-{2-[(4-Methylphenyl)amino]ethyl}-1,3-oxazolidin-2-one
  • 3-{2-[(4-Chlorophenyl)amino]ethyl}-1,3-oxazolidin-2-one

Uniqueness

Compared to similar compounds, 3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

3-[2-(4-nitroanilino)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13N3O4/c15-11-13(7-8-18-11)6-5-12-9-1-3-10(4-2-9)14(16)17/h1-4,12H,5-8H2

InChI Key

NLUNSBIYOKNFJK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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